Cas no 2171870-87-2 (1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid)

1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid is a specialized cycloaliphatic compound featuring a hydroxyl-substituted cycloheptyl ring fused to a cyclobutane carboxylic acid moiety. Its unique structure offers steric and electronic properties suitable for applications in synthetic organic chemistry, particularly as an intermediate in the development of complex molecules. The presence of both hydroxyl and carboxyl functional groups enhances its reactivity, enabling selective modifications for tailored synthesis. The methyl substitution on the cycloheptyl ring contributes to increased stability and controlled stereochemistry. This compound is valued for its potential in medicinal chemistry and materials science, where precise molecular architecture is critical. Handling requires standard precautions for carboxylic acid derivatives.
1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid structure
2171870-87-2 structure
Product Name:1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid
CAS No:2171870-87-2
MF:C13H22O3
MW:226.311984539032
CID:5566332
PubChem ID:165592887
Update Time:2025-10-29

1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1630665
    • 1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid
    • 2171870-87-2
    • 1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid
    • Inchi: 1S/C13H22O3/c1-10-4-2-8-13(16,9-5-10)12(11(14)15)6-3-7-12/h10,16H,2-9H2,1H3,(H,14,15)
    • InChI Key: BWBNYLCWEIVVTE-UHFFFAOYSA-N
    • SMILES: OC1(CCCC(C)CC1)C1(C(=O)O)CCC1

Computed Properties

  • Exact Mass: 226.15689456g/mol
  • Monoisotopic Mass: 226.15689456g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 57.5Ų

1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1630665-0.05g
1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid
2171870-87-2
0.05g
$1750.0 2023-07-10
Enamine
EN300-1630665-0.1g
1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid
2171870-87-2
0.1g
$1834.0 2023-07-10
Enamine
EN300-1630665-0.25g
1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid
2171870-87-2
0.25g
$1917.0 2023-07-10
Enamine
EN300-1630665-0.5g
1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid
2171870-87-2
0.5g
$2000.0 2023-07-10
Enamine
EN300-1630665-1.0g
1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid
2171870-87-2
1.0g
$2083.0 2023-07-10
Enamine
EN300-1630665-2.5g
1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid
2171870-87-2
2.5g
$4084.0 2023-07-10
Enamine
EN300-1630665-5.0g
1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid
2171870-87-2
5.0g
$6043.0 2023-07-10
Enamine
EN300-1630665-10.0g
1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid
2171870-87-2
10.0g
$8961.0 2023-07-10
Enamine
EN300-1630665-50mg
1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid
2171870-87-2
50mg
$888.0 2023-09-22
Enamine
EN300-1630665-100mg
1-(1-hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid
2171870-87-2
100mg
$930.0 2023-09-22

1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid Related Literature

Additional information on 1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid

Research Briefing on 1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid (CAS: 2171870-87-2)

In recent years, the compound 1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid (CAS: 2171870-87-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cycloheptyl and cyclobutane structural motifs, has shown promising potential in various therapeutic applications. The following briefing provides an overview of the latest research developments, methodologies, and findings related to this compound, offering valuable insights for professionals in the field.

The primary focus of recent studies has been on the synthesis and pharmacological evaluation of 1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid. Researchers have employed advanced synthetic techniques, including multi-step organic synthesis and catalytic asymmetric methods, to achieve high yields and enantiomeric purity. The compound's structural complexity and stereochemical features have made it a challenging yet rewarding target for synthetic chemists.

Pharmacological investigations have revealed that this compound exhibits notable activity in modulating specific biological pathways. Preliminary in vitro studies suggest its potential as an inhibitor of key enzymes involved in inflammatory and metabolic disorders. For instance, recent findings indicate that the compound may interact with cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are critical targets in the treatment of chronic inflammation and pain.

In addition to its anti-inflammatory properties, 1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid has been explored for its neuroprotective effects. Animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, have demonstrated that the compound can mitigate oxidative stress and reduce neuronal apoptosis. These findings highlight its potential as a therapeutic agent for neurodegenerative conditions, although further clinical validation is required.

The compound's pharmacokinetic profile has also been a subject of investigation. Studies have shown that it possesses favorable absorption and distribution characteristics, with moderate plasma protein binding and good blood-brain barrier penetration. However, its metabolic stability and potential drug-drug interactions warrant further exploration to optimize its therapeutic efficacy and safety.

Recent advancements in formulation technologies have addressed some of the challenges associated with the compound's physicochemical properties. Novel delivery systems, such as nanoparticles and liposomes, have been developed to enhance its solubility and bioavailability. These innovations are expected to facilitate its transition from preclinical to clinical stages of development.

In conclusion, 1-(1-Hydroxy-4-methylcycloheptyl)cyclobutane-1-carboxylic acid (CAS: 2171870-87-2) represents a promising candidate for therapeutic applications in inflammation, neurodegeneration, and potentially other disease areas. Ongoing research aims to elucidate its mechanism of action, optimize its pharmacological properties, and evaluate its clinical potential. The compound's unique structural features and biological activities make it a valuable subject for future studies in the chemical biology and pharmaceutical sciences.

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.